OCTACHLORODIBENZO-p-DIOXIN

概要

説明

1,2,3,4,6,7,8,9-オクタクロロジベンゾ-p-ジオキシンは、ポリ塩化ジベンゾジオキシンの一種であり、一般的に残留性有機汚染物質として知られています。この化合物は、光分解、生物分解、または化学プロセスによる環境分解に非常に耐性があります。 その持続性、動物組織への生物蓄積性、および食物連鎖における生物濃縮性により、健康と環境への重大な影響があることで知られています .

合成方法

1,2,3,4,6,7,8,9-オクタクロロジベンゾ-p-ジオキシンは、様々な化学経路により合成できます。一般的な方法の1つは、ジベンゾ-p-ジオキシンの塩素化です。 この反応は通常、塩素ガスまたはスルホリルクロリドなどの塩素化剤を必要とし、ジベンゾ-p-ジオキシン分子の完全な塩素化を確実にするために、制御された条件下で行われます . 産業生産方法では、多くの場合、高温プロセスと触媒を使用し、所望の塩素化レベルを達成します。

準備方法

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin can be synthesized through various chemical routes. One common method involves the chlorination of dibenzo-p-dioxin. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled conditions to ensure complete chlorination of the dibenzo-p-dioxin molecule . Industrial production methods often involve the use of high-temperature processes and catalysts to achieve the desired level of chlorination.

化学反応の分析

Structural Stability and Reactivity

OCDD's eight chlorine atoms create exceptional molecular stability through three synergistic effects:

-

Steric hindrance from chlorine atoms at all available positions (1,2,3,4,6,7,8,9)

-

Electron withdrawal via chlorine's inductive effects

-

Resonance stabilization through the conjugated aromatic system

This combination renders OCDD >100× less reactive than 2,3,7,8-TCDD in most chemical environments .

Key Reaction Pathways

Critical stability thresholds:

-

Thermal: Stable below 600°C

-

Photochemical: Requires direct UV exposure

-

Hydrolytic: No significant degradation in aqueous systems (pH 2-12)

Reactivity Group Analysis

From the CAMEO Chemicals classification :

| Reactive Group | Compatibility | Observed Interaction |

|---|---|---|

| Strong oxidizers | Incompatible | Potential chlorine release |

| Alkali metals | Reactive | Dechlorination at elevated temps |

| Azo compounds | Limited reaction | Radical quenching observed |

Environmental Transformation Pathways

Field studies demonstrate three primary degradation routes:

-

Microbial reductive dechlorination

-

Photolytic decomposition

-

Atmospheric half-life: 8-15 days

-

Primary products:

-

1,2,3,4,6,7,9-HeptaCDD

-

1,2,3,6,7,8-HexaCDD

-

-

-

Particulate adsorption

-

Log Kₒₐ (organic carbon): 8.2-8.7

-

Limits aqueous-phase reactivity

-

Protective Action Criteria

| Exposure Level | Concentration (mg/m³) | Physiological Impact |

|---|---|---|

| PAC-1 | 0.43 | Mild irritation threshold |

| PAC-2 | 4.7 | Irreversible effects onset |

| PAC-3 | 28 | Life-threatening exposure |

The compound's chemical stability directly correlates with its environmental persistence, requiring extreme conditions for significant degradation. Current research focuses on catalytic dechlorination methods to address environmental remediation challenges .

科学的研究の応用

Environmental Monitoring

OCDD is frequently monitored in environmental studies due to its significant presence in ecosystems, especially in aquatic environments. Its low water solubility makes it a challenging contaminant to detect and extract from water samples.

- Ionic Liquids for Extraction : Recent studies have explored the use of ionic liquids (ILs) as alternatives to traditional solvents for the extraction of OCDD from aqueous samples. Research indicates that specific combinations of cations and anions in ILs can enhance the efficiency of OCDD extraction, providing a more environmentally friendly method compared to conventional organic solvents .

- Impact on Aquatic Life : OCDD's bioaccumulation in aquatic organisms has raised concerns about its effects on food chains. Studies have shown that fish caught from contaminated waters often exhibit elevated levels of OCDD, leading to potential risks for human consumption .

Analytical Chemistry

OCDD is commonly analyzed in various matrices, including soil, water, and biological tissues, to assess environmental contamination levels.

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is widely employed for the detection and quantification of OCDD in environmental samples. The high sensitivity and specificity of GC-MS make it an essential tool for regulatory compliance and environmental assessments .

- Monitoring Food Safety : The concentration of OCDD in food products, particularly fish, is strictly regulated due to its potential health risks. Studies have highlighted the importance of monitoring dioxin levels in commercially available fish to ensure consumer safety .

Toxicological Research

OCDD's toxicological profile has been extensively studied, particularly regarding its long-term effects on human health.

- Health Risks : Research indicates that while acute exposure to OCDD may not result in immediate toxicity, chronic exposure can lead to significant health issues, including liver damage and alterations in biochemical parameters . Studies on animal models have demonstrated that repeated exposure results in bioaccumulation and associated health risks similar to those observed with more potent dioxins such as TCDD .

- Cancer Correlation : Epidemiological studies have suggested a potential link between elevated OCDD levels and certain cancers, notably breast cancer. Increased concentrations of OCDD have been found in breast tissue samples from cancer patients compared to controls . This correlation underscores the need for ongoing research into the long-term effects of dioxin exposure.

Case Study 1: Fish Contamination Monitoring

A study involving fish samples from various regions revealed that OCDD concentrations varied significantly based on geographic location and species. The analysis indicated that fish from industrial areas had higher levels of dioxins compared to those from less contaminated environments. This study emphasized the need for regular monitoring and public awareness regarding fish consumption advisories .

Case Study 2: Health Risk Assessment

A comprehensive risk assessment conducted among populations exposed to OCDD through diet highlighted the importance of understanding cumulative exposure over time. The findings suggested that even low-level exposure could pose significant health risks, necessitating stricter regulations on acceptable limits in food products .

作用機序

1,2,3,4,6,7,8,9-オクタクロロジベンゾ-p-ジオキシンは、主にアリール炭化水素受容体(AhR)との相互作用を通じて作用を発揮します。AhRに結合すると、この化合物は、異物代謝に関与する様々な遺伝子の発現につながるシグナル伝達経路を活性化します。 これにより、活性酸素種の生成やその他の毒性中間体の生成につながることがあり、細胞や組織に対する有害な影響に貢献します .

類似化合物の比較

1,2,3,4,6,7,8,9-オクタクロロジベンゾ-p-ジオキシンは、より大きなポリ塩化ジベンゾジオキシン(PCDD)のグループに属しています。類似の化合物には以下が含まれます。

2,3,7,8-テトラクロロジベンゾ-p-ジオキシン(TCDD): その高い毒性と環境持続性で知られています。

1,2,3,7,8-ペンタクロロジベンゾ-p-ジオキシン(PeCDD): 環境および健康への影響が類似している、もう1つの高毒性ジオキシン。

1,2,3,4,7,8-ヘキサクロロジベンゾ-p-ジオキシン(HxCDD): 塩素化が少なくなり、それでも持続性があり、毒性があります.

1,2,3,4,6,7,8,9-オクタクロロジベンゾ-p-ジオキシンは、その高度な塩素化のためにユニークであり、これはその安定性と環境における持続性に寄与しています。

類似化合物との比較

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin is part of a larger group of polychlorinated dibenzodioxins (PCDDs). Similar compounds include:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Another highly toxic dioxin with similar environmental and health impacts.

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated but still persistent and toxic.

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin is unique due to its high degree of chlorination, which contributes to its stability and persistence in the environment.

生物活性

Octachlorodibenzo-p-dioxin (OCDD) is a highly chlorinated aromatic compound and a member of the dioxin family, known for its environmental persistence and potential toxicity. OCDD is primarily formed as a byproduct of various industrial processes, including waste incineration and the production of herbicides. This article explores the biological activity of OCDD, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

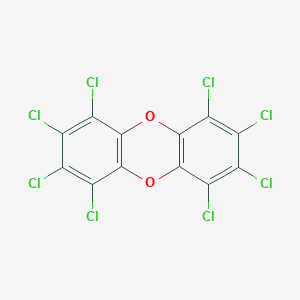

Chemical Structure and Properties

OCDD has the molecular formula C12H4Cl8O2 and is characterized by eight chlorine atoms attached to its dibenzo-p-dioxin structure. Its high degree of chlorination contributes to its stability and bioaccumulation in the environment.

OCDD exerts its effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the biological responses to dioxins. Upon binding to AhR, OCDD induces a series of gene expressions that lead to various toxicological effects, including:

- Hepatotoxicity : OCDD has been shown to induce liver damage and alter hepatic enzyme activities. In studies involving rats, subchronic exposure resulted in increased cytochrome P-450 enzymes, indicating liver stress and potential damage .

- Immunotoxicity : Research indicates that OCDD can impair immune function, leading to decreased immune responses in exposed organisms .

- Endocrine Disruption : OCDD has been implicated in endocrine disruption, affecting reproductive health and developmental processes in animals .

Case Studies

- Acute vs. Chronic Exposure : Initial studies suggested that OCDD was relatively nontoxic following acute exposure; however, chronic exposure revealed significant bioaccumulation and adverse health effects. For instance, rats administered OCDD over extended periods exhibited liver alterations similar to those seen with more potent dioxins like TCDD, albeit at much higher doses .

- Breast Cancer Correlation : A case-control study found increased concentrations of OCDD in individuals with breast cancer compared to healthy controls. This suggests a potential link between OCDD exposure and carcinogenic outcomes, warranting further investigation into its role as a possible environmental carcinogen .

Environmental Impact

OCDD is one of the most prevalent dioxins detected in environmental samples, comprising approximately 75% of total dioxins found in certain ecosystems. Its persistence poses risks not only to wildlife but also to human health through food chain contamination.

Accumulation Studies

Research has demonstrated that OCDD accumulates significantly in fatty tissues following repeated exposure. In a study where rats received daily doses over several weeks, OCDD levels increased linearly with dosage frequency, confirming its bioaccumulative nature .

Toxic Equivalency Factors (TEFs)

The TEF for OCDD has been reevaluated based on recent findings. While earlier assessments rated it as less toxic compared to other dioxins like TCDD, newer studies suggest that it may have greater biological activity than previously understood, leading to an updated TEF of 0.001 .

Table: Summary of Biological Effects of OCDD

特性

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025799 | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorodibenzo-p-dioxin appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; [CAMEO] | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (g/l): acetic acid 0.048; anisole 1.730; chloroform 0.562; ortho-dichlorobenzene 1.832; dioxane 0.384; diphenyl oxide 0.841; pyridine 0.400; xylene 3.575., In water, 4.00X10-7 mg/l @ 20 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.25X10-13 mm Hg @ 25 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or needles from trichlorobenzene | |

CAS No. |

3268-87-9 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCDD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW59P10266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

626 °F (NTP, 1992), 330-332 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。